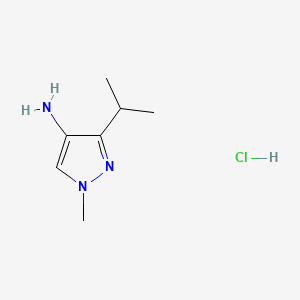
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride (MPH) is a pyrazole compound used in the synthesis of various small molecules. It is a white powder that is soluble in water and has a melting point of 87°C. MPH is a versatile building block for the synthesis of drugs, pharmaceuticals, and other small molecules. It is widely used in the laboratory to prepare a variety of compounds and to study their properties.
Applications De Recherche Scientifique
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research. It is used in the synthesis of various small molecules, such as drugs, pharmaceuticals, and other small molecules. It is also used in the study of enzyme kinetics and the development of new drugs. In addition, 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is used in the study of molecular interactions and the development of new catalysts.
Mécanisme D'action
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride acts as a proton donor and is used in the synthesis of various small molecules. It acts as a catalyst in the formation of a carboxylic acid and the subsequent formation of the pyrazole. The mechanism of action involves the formation of a covalent bond between the proton donor and the acceptor molecule. This covalent bond allows for the transfer of protons from the proton donor to the acceptor molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride has no known biochemical or physiological effects. It is not metabolized in the body and does not interact with any enzymes or receptors. It is non-toxic and does not produce any adverse effects when used in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is its versatility and ease of use in the laboratory. It is a simple and efficient building block for the synthesis of various small molecules. It is also inexpensive and readily available. The main limitation of 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is its low solubility in water, which can limit its use in certain applications.
Orientations Futures
1. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used in the development of new drugs and pharmaceuticals.
2. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the mechanism of action of enzymes and other proteins.
3. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used in the development of new catalysts for chemical reactions.
4. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the structure and function of small molecules.
5. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the interactions between small molecules and proteins.
6. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the properties of small molecules, such as solubility and reactivity.
7. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the mechanism of action of drugs and pharmaceuticals.
8. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the metabolism of small molecules.
9. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the structure and function of enzymes.
10. 1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride could be used to study the interactions between small molecules and enzymes.
Méthodes De Synthèse
1-methyl-3-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride is synthesized by the reaction of propan-2-yl amine with methyl-3-chloro-1H-pyrazole-4-carboxylate. The reaction is conducted in an organic solvent, such as ethanol, and catalyzed by an acid, such as hydrochloric acid. It is a two-step process, with the first step involving the formation of a carboxylic acid and the second step involving the formation of the pyrazole. The reaction is typically conducted at room temperature and is complete within one hour.
Propriétés
IUPAC Name |
1-methyl-3-propan-2-ylpyrazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.ClH/c1-5(2)7-6(8)4-10(3)9-7;/h4-5H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOUVXFXCTZATHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C=C1N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.66 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)
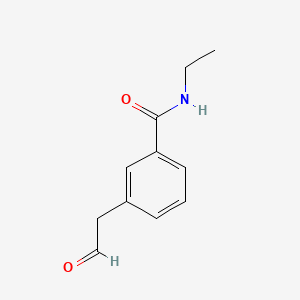
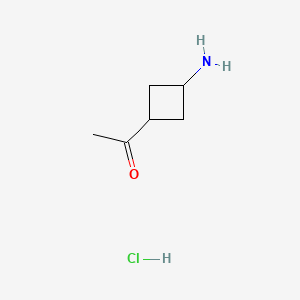

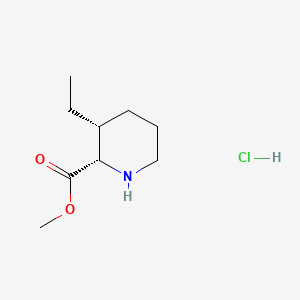
![1-[4-(oxolan-3-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B6610168.png)
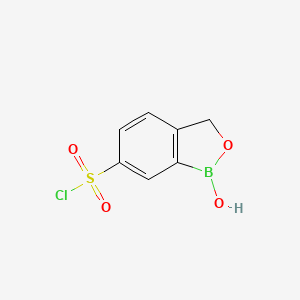


![6-[(4-methoxyphenyl)methyl]-7-oxo-5-(trifluoromethyl)-6-azaspiro[2.5]octane-4-carboxylic acid](/img/structure/B6610205.png)
![5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B6610212.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)
